Ethyl (2-methoxyethoxy)carbamate
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Overview
Description
Ethyl (2-methoxyethoxy)carbamate is an organic compound belonging to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2-methoxyethoxy)carbamate can be synthesized through several methods. One common approach involves the reaction of ethyl chloroformate with 2-methoxyethanol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate ester .
Another method involves the use of dimethyl carbonate as a carbamoylation agent. In this process, 2-methoxyethanol reacts with dimethyl carbonate in the presence of a catalyst, such as iron-chrome catalyst TZC-3/1, at elevated temperatures (around 150°C) to produce this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow systems. These systems allow for efficient and controlled reactions, minimizing the use of hazardous materials and reducing energy consumption. The use of solid catalysts in flow systems enhances the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-methoxyethoxy)carbamate undergoes various chemical reactions, including hydrolysis, reduction, and substitution.
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to produce 2-methoxyethanol and ethyl carbamate.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of carbamates.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Hydrolysis: 2-methoxyethanol and ethyl carbamate.
Reduction: Corresponding amine.
Substitution: Various carbamate derivatives.
Scientific Research Applications
Ethyl (2-methoxyethoxy)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl (2-methoxyethoxy)carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to changes in cellular functions . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl (2-methoxyethoxy)carbamate can be compared with other carbamate compounds, such as methyl carbamate and ethyl N-methylcarbamate. These compounds share similar chemical structures but differ in their specific functional groups and properties .
Similar Compounds
Methyl Carbamate: An ester of carbamic acid with a methyl group.
Ethyl N-methylcarbamate: An ester of carbamic acid with an ethyl group and a methyl group on the nitrogen atom.
Uniqueness
This compound is unique due to the presence of the 2-methoxyethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
ethyl N-(2-methoxyethoxy)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4/c1-3-10-6(8)7-11-5-4-9-2/h3-5H2,1-2H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEZRMBNBLXATB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NOCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90795059 |
Source
|
Record name | Ethyl (2-methoxyethoxy)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90795059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63767-50-0 |
Source
|
Record name | Ethyl (2-methoxyethoxy)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90795059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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